2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((2-methyl-1H-indol-3-yl)thio)ethanamine” is a chemical compound with the empirical formula C11H14N2S and a molecular weight of 206.31 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “2-((2-methyl-1H-indol-3-yl)thio)ethanamine” is Cc1[nH]c2ccccc2c1SCCN . The InChI is 1S/C11H14N2S/c1-8-11(14-7-6-12)9-4-2-3-5-10(9)13-8/h2-5,13H,6-7,12H2,1H3 .Physical and Chemical Properties Analysis
The predicted boiling point of “2-((2-methyl-1H-indol-3-yl)thio)ethanamine” is 383.0±37.0 °C and the predicted density is 1.21±0.1 g/cm3 . The predicted pKa is 16?±.0.30 .Applications De Recherche Scientifique
Glutaminase Inhibition and Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with structural similarities to "2-((2-methyl-1H-indol-3-yl)thio)-N-phenylacetamide," have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, through structure-activity relationship studies, revealed potential in improving drug-like properties and aqueous solubility, showing promise in attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Novel Antidiabetic Agents
Research on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has demonstrated significant antidiabetic potential. These compounds inhibit the α-glucosidase enzyme with low cytotoxicity, indicating their utility as lead molecules for developing new antidiabetic agents (Nazir et al., 2018).
Antimicrobial and Antioxidant Properties
Compounds bearing benzimidazole, benzothiazole, and indole moieties, structurally related to "2-((2-methyl-1H-indol-3-yl)thio)-N-phenylacetamide," have shown potent antimicrobial and antioxidant activities. These findings suggest their application in treating microbial infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).
Anticancer Activities
Derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide have been synthesized and evaluated for their anticancer activities. Selected compounds showed considerable activity against a panel of human tumor cell lines, particularly against melanoma-type cell lines, highlighting their therapeutic potential in oncology (Duran & Demirayak, 2012).
Therapeutic Efficacy Against Japanese Encephalitis
A novel anilidoquinoline derivative, closely related to "2-((2-methyl-1H-indol-3-yl)thio)-N-phenylacetamide," demonstrated significant antiviral and antiapoptotic effects against Japanese encephalitis virus. The compound's ability to decrease viral load and increase survival in infected mice suggests its therapeutic efficacy for treating Japanese encephalitis (Ghosh et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide are cyclooxygenases (COX) . These are key functional proteins involved in the synthesis of prostanoids, which play a significant role in inflammation and pain .
Mode of Action
The compound interacts with its targets, the cyclooxygenases, through hydrogen bonding with Ser 353, hydrophobic interactions with VAL349 and ALA527, as well as pi-sulfur bonding with MET 522 . These interactions stabilize the compound in the active center of COX-2 .
Biochemical Pathways
The inhibition of cyclooxygenases by this compound affects the synthesis of prostanoids, leading to a reduction in inflammation and pain . This is similar to the action of well-known COX inhibitors like aspirin and ibuprofen .
Result of Action
The result of the action of this compound is the reduction of inflammation and pain . This is achieved through the inhibition of cyclooxygenases and the subsequent decrease in the synthesis of prostanoids .
Propriétés
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-17(14-9-5-6-10-15(14)18-12)21-11-16(20)19-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJYPMDLONVDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.